molecular formula C17H18ClNO3 B6382316 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% CAS No. 1261956-58-4

4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%

Cat. No. B6382316
CAS RN: 1261956-58-4
M. Wt: 319.8 g/mol
InChI Key: HYLAFANHZYNHQG-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% (abbreviated as 4-BAP-2-CP) is an organic compound commonly used in laboratory experiments. It is a white solid with a melting point of 116-118°C and a purity of 95%. It is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water. 4-BAP-2-CP is a versatile compound that has numerous scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has numerous scientific research applications. It is commonly used in the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is used in the study of the mechanism of action of various compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not well understood. However, it is thought to interact with enzymes and other proteins in the body, leading to changes in biochemical and physiological processes. It is also believed to interact with receptors in the body, leading to changes in the activity of certain cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is thought to be involved in the regulation of various metabolic processes, such as the metabolism of carbohydrates, proteins, and lipids. It is also thought to be involved in the regulation of cell growth and differentiation. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is believed to be involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthesis methods and has a high purity of 95%. Furthermore, it is relatively stable and has a low melting point. However, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% also has some limitations. It is insoluble in water and can be toxic if ingested. Additionally, it is not well understood, so further research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are numerous future directions for 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of drugs and pharmaceuticals. Furthermore, research could be conducted to explore its potential applications in the study of enzyme-catalyzed reactions and the regulation of cell growth and differentiation. Finally, research could be conducted to explore its potential applications in the regulation of immune responses and inflammation.

Synthesis Methods

4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-bromo-4-chloroaniline with BOC-protected amino acids in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%, in a yield of up to 95%. The second step involves the removal of the BOC protecting group using an acid, such as hydrochloric acid or trifluoroacetic acid. This reaction yields a product with a purity of 95%.

properties

IUPAC Name

tert-butyl N-[3-(3-chloro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLAFANHZYNHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-BOC-Aminophenyl)-2-chlorophenol

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